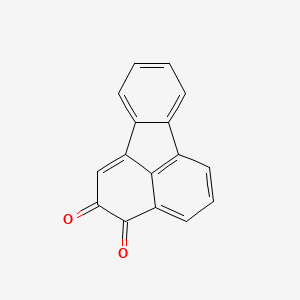

fluoranthene-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

5386-28-7 |

|---|---|

分子式 |

C16H8O2 |

分子量 |

232.23 g/mol |

IUPAC名 |

fluoranthene-2,3-dione |

InChI |

InChI=1S/C16H8O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |

InChIキー |

BGTNPCLOWLFRRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |

正規SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |

他のCAS番号 |

5386-28-7 |

同義語 |

F23Q cpd fluoranthene-2,3-dione |

製品の起源 |

United States |

Synthetic Methodologies for Fluoranthene 2,3 Dione and Its Derivatives

Chemical Synthesis Pathways

Chemical approaches to fluoranthene-2,3-dione offer controlled reaction conditions and the potential for scalable production. These methods primarily involve the oxidation of the fluoranthene (B47539) core or the functionalization of specific precursors to yield the desired dione (B5365651) structure.

Direct oxidation of the parent hydrocarbon, fluoranthene, is a primary strategy for the synthesis of its quinone derivatives. This approach involves the use of strong oxidizing agents that can break the aromaticity of a specific ring to introduce the ketone functionalities.

One documented method involves the use of ceric ammonium (B1175870) sulfate (B86663) (CAS) in an acidic medium. The oxidation of fluoranthene with CAS in sulfuric acid has been shown to yield fluoranthene-diones. nih.govnih.gov This reaction demonstrates the utility of cerium(IV) salts in the synthesis of PAH quinones. nih.gov The process is effective for producing the dione, although it may also lead to the formation of other oxidation products and isomers depending on the reaction conditions.

Table 1: Oxidizing Agents for this compound Synthesis

| Oxidizing Agent | Precursor | Reference |

|---|---|---|

| Ceric Ammonium Sulfate (CAS) | Fluoranthene | nih.govnih.gov |

Precursor-based strategies provide a more controlled and often regioselective route to this compound. By starting with a fluoranthene molecule that is already functionalized at a specific position, the subsequent reactions can be directed to form the dione at the desired location.

A notable example is the synthesis starting from 3-hydroxyfluoranthene. rsc.org In this multi-step process, 3-hydroxyfluoranthene is treated with o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent known for its mild and selective oxidizing properties. This reaction generates the corresponding ortho-quinone, this compound. rsc.org This strategy highlights the advantage of using a pre-functionalized substrate to control the position of the resulting ketone groups, thereby avoiding the formation of isomeric mixtures that can occur with direct oxidation of the parent PAH.

Similarly, a strategy for the synthesis of the related benzo[j]this compound involved the use of 1,12c-dihydrobenzo[j]fluoranthen-3(2H)-one as a ketone precursor. This intermediate was converted to its α-phenylseleno derivative, which then underwent selenoxide elimination to directly form the 2,3-dione. This demonstrates a broader principle where a ketone precursor facilitates the regioselective introduction of the second carbonyl group to form the dione.

Achieving regioselectivity—the control over which isomer is formed—is a significant challenge in the synthesis of fluoranthene diones, as direct oxidation can lead to mixtures of products such as fluoranthene-1,5-dione alongside the desired this compound. nih.gov

The most effective chemical strategies for ensuring the regioselective synthesis of this compound rely on the precursor-based approaches described previously. By starting with a molecule like 3-hydroxyfluoranthene, the position of the initial hydroxyl group dictates that oxidation will occur at the C-2 and C-3 positions, exclusively yielding this compound. rsc.org This inherent control makes precursor-based synthesis the preferred method for obtaining specific dione isomers for research or further chemical synthesis.

In contrast, both direct chemical oxidation and microbial transformations often lack high regioselectivity. For instance, bacterial conversion of fluoranthene yields both this compound and fluoranthene-1,5-dione, demonstrating the challenge of controlling the oxidation site on the symmetrical fluoranthene molecule. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of Fluoranthene 2,3 Dione

Oxidation and Reduction Reactions of the Dione (B5365651) Moiety

The dione moiety of fluoranthene-2,3-dione is susceptible to both oxidation and reduction reactions, which can significantly alter its chemical properties and biological activity.

Oxidation: While specific experimental studies on the further oxidation of this compound are limited in the available literature, the general reactivity of quinone structures suggests that under strong oxidizing conditions, ring-opening reactions could occur, leading to the formation of smaller, more functionalized molecules. In biological systems, enzymatic oxidation can lead to the formation of hydroxylated derivatives. For instance, the atmospheric oxidation of the parent compound, fluoranthene (B47539), initiated by hydroxyl (OH) radicals, can lead to the formation of various oxygenated products, including fluoranthenequinones nih.gov.

Reduction: The reduction of the dione moiety is a more commonly studied reaction for quinones. This process can proceed in a stepwise manner to form semiquinone radicals and hydroquinones. These reduction products can be highly reactive and may participate in redox cycling, a process implicated in the generation of reactive oxygen species (ROS) and subsequent oxidative stress. While specific reducing agents and conditions for this compound are not detailed in the provided search results, the general principles of quinone chemistry apply.

Derivatization Reactions and Functional Group Transformations

The carbonyl groups of the dione moiety in this compound serve as handles for various derivatization reactions, allowing for the synthesis of a wide range of derivatives with potentially novel properties. A key reaction is the condensation with diamines to form heterocyclic structures. For example, the reaction of ortho-diamines with 1,2-diones is a well-established method for the synthesis of quinoxalines sapub.orgnih.govnih.govresearchgate.net. The reaction of this compound with o-phenylenediamine (B120857) would be expected to yield a fluoranthene-fused quinoxaline (B1680401) derivative. Such derivatizations are not only important for creating new compounds but are also utilized in analytical methods for the detection and characterization of quinones oregonstate.edu.

Reaction Pathways in Environmental Transformation Processes

This compound can be formed in the environment through the transformation of fluoranthene and is itself subject to further environmental degradation processes.

PAH quinones, including this compound, are present in the atmosphere in both the vapor and particulate phases researchgate.netyoutube.com. Their atmospheric fate is governed by reactions with various oxidants. The primary atmospheric loss process for many PAHs is the reaction with the hydroxyl (OH) radical, which can lead to the formation of quinones nih.govresearchgate.netnih.gov. Once formed, these quinones can undergo further reactions. While specific kinetic data for the reaction of this compound with atmospheric oxidants are not available in the provided search results, it is expected to react with OH radicals, potentially leading to the formation of more oxygenated and ring-opened products nih.gov. The atmospheric lifetime of its parent compound, fluoranthene, with respect to OH radical reaction is estimated to be about 0.69 days nih.gov.

The partitioning of this compound between the gas and particle phases will significantly influence its atmospheric reactions and transport researchgate.net. Compounds with higher molecular weight and lower vapor pressure tend to be associated with the particulate phase, where they can be shielded from gas-phase oxidants but may undergo heterogeneous reactions on the particle surface.

In aqueous environments, the transformation of this compound can occur through several pathways, including photodegradation and biodegradation.

Photodegradation: While direct photolysis of the parent compound fluoranthene in aqueous solution has been observed, the efficiency can be low nih.gov. The presence of photosensitizers or reactive species like hydroxyl radicals, which can be generated by processes such as the UV/H2O2 system, can significantly enhance the degradation of PAHs and their derivatives nih.gov. Although specific studies on the aqueous photodegradation of this compound are not detailed in the search results, it is plausible that it would be susceptible to photolytic degradation, especially in the presence of radical species.

Biodegradation: this compound has been identified as a novel metabolite in the bacterial transformation of fluoranthene acs.org. Several bacterial strains, including Pseudomonas stutzeri and Bacillus cereus, can transform fluoranthene to this compound with yields greater than 20% acs.org. Interestingly, these strains did not appear to be capable of metabolizing this compound any further, suggesting its persistence in certain microbial systems acs.org. However, other microorganisms may possess the enzymatic machinery to degrade this dione. The biodegradation of the parent compound fluoranthene by various bacteria and fungi has been extensively studied, with pathways involving dioxygenation and ring cleavage being identified pjoes.commdpi.comnih.govscielo.brresearchgate.netmdpi.com. It is conceivable that similar enzymatic processes could act on this compound, leading to its eventual mineralization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For fluoranthene-2,3-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals. The characterization of this compound as a novel metabolite from the bacterial transformation of fluoranthene (B47539) has been supported by two-dimensional NMR analysis. nih.gov

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the eight aromatic protons remaining on the fused ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the two carbonyl groups and the anisotropic effects of the aromatic rings. The protons closer to the dione (B5365651) functionality would be expected to be deshielded and resonate at a lower field compared to those on the parent fluoranthene molecule. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring protons, providing critical information about their relative positions on the aromatic framework.

Table 1: Hypothetical ¹H NMR Data for this compound Note: Specific experimental data for ¹H NMR chemical shifts are not readily available in the public literature. The following table is a representation of expected signals based on the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound possesses 16 carbon atoms, which would give rise to a corresponding number of signals in the proton-decoupled ¹³C NMR spectrum, assuming no accidental magnetic equivalence. The two carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atoms and are expected to appear in the characteristic downfield region for ketones (typically δ 180-220 ppm). The remaining 14 aromatic carbons will resonate in the typical aromatic region (δ 110-160 ppm), with quaternary carbons generally showing weaker signals.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: Specific experimental data for ¹³C NMR chemical shifts are not readily available in the public literature. The following table is a representation of expected signals based on the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C=O | 180 - 190 |

| Aromatic C-C | 120 - 150 |

| Aromatic C-C | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-H | 120 - 150 |

| Aromatic C-C | 120 - 150 |

| Aromatic C-C | 120 - 150 |

| Aromatic C-C | 120 - 150 |

| Aromatic C-C | 120 - 150 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are invaluable for definitively assigning the structure of complex molecules like this compound. nih.gov These experiments correlate the chemical shifts of directly bonded protons and carbons. An HSQC or HMQC spectrum would display cross-peaks connecting the signal of each aromatic proton in the ¹H NMR spectrum to the signal of the carbon to which it is attached in the ¹³C NMR spectrum. This allows for the unambiguous assignment of the protonated carbons in the molecule, greatly aiding in the complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be significantly different from that of fluoranthene due to the presence of the carbonyl groups, which act as chromophores. The extended π-conjugated system of the fluoranthene core, combined with the n→π* and π→π* transitions associated with the α-dicarbonyl system, will result in a complex spectrum with multiple absorption bands in the ultraviolet and visible regions. The n→π* transitions are typically weaker and occur at longer wavelengths compared to the more intense π→π* transitions. The exact positions of the absorption maxima (λmax) are sensitive to the solvent environment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key structural features. The most prominent of these would be the strong stretching vibrations (ν) of the two carbonyl (C=O) groups. For α-diones (o-quinones), these absorptions are typically found in the region of 1650-1680 cm⁻¹. Additionally, the spectrum will display absorptions corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Note: Specific experimental data is not readily available. The table represents expected absorption regions based on functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1650 - 1680 | Strong | C=O Stretch (α-Dione) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₆H₈O₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its exact mass of 232.0470 g/mol .

Under electron ionization (EI), the molecular ion is expected to be quite stable due to the extensive aromatic system. The fragmentation pattern would likely involve the sequential loss of carbon monoxide (CO) molecules, a characteristic fragmentation pathway for quinones. The loss of one CO molecule would result in a fragment ion at m/z 204, and the subsequent loss of the second CO molecule would lead to a fragment at m/z 176.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 232 | [C₁₆H₈O₂]⁺ (Molecular Ion) |

| 204 | [M - CO]⁺ |

| 176 | [M - 2CO]⁺ |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a critical tool for investigating the electronic structure and excited-state dynamics of fluorescent molecules. For a compound like this compound, this technique would provide insights into its ability to absorb and emit light, which is fundamental to its potential applications in materials science and as a molecular probe.

Key photophysical parameters that would be determined include the fluorescence emission spectrum, quantum yield, and fluorescence lifetime. The emission spectrum reveals the wavelengths of light emitted by the compound after excitation, providing a characteristic fingerprint. The fluorescence quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For the parent compound, fluoranthene, these properties have been extensively studied. For instance, fluoranthene is known for its characteristic fluorescence under UV light. Its emission spectrum is well-documented, and its fluorescence quantum yield and lifetime are known to be influenced by the solvent environment. Theoretical studies, often employing density functional theory (DFT), have also been used to predict the optical absorption and emission properties of fluoranthene and its derivatives. These computational approaches complement experimental data and aid in the interpretation of spectroscopic results.

Should experimental data for this compound become available, it would be anticipated to be presented in a format similar to the following hypothetical data tables.

Hypothetical Photophysical Data for this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λabs) | In specified solvent | |

| Emission Maximum (λem) | In specified solvent | |

| Fluorescence Quantum Yield (ΦF) | Relative to a standard | |

| Fluorescence Lifetime (τF) | In specified solvent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic studies on fluoranthene and its derivatives have revealed detailed information about their molecular geometry and packing in the solid state. For instance, the crystal structure of fluoranthene itself has been determined, providing precise measurements of its planar structure.

If a single-crystal X-ray diffraction study of this compound were to be conducted, the resulting data would be presented in a comprehensive table detailing the crystallographic parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C16H8O2 |

| Formula Weight | |

| Crystal System | |

| Space Group | |

| Unit Cell Dimensions | a = Å, b = Å, c = Åα = °, β = °, γ = ° |

| Volume (V) | Å3 |

| Z (molecules per unit cell) | |

| Calculated Density (Dc) | g/cm3 |

| Final R indices [I > 2σ(I)] | R1 = , wR2 = |

| Goodness-of-fit on F2 |

Computational Chemistry and Theoretical Investigations of Fluoranthene 2,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their properties and reactivity. For fluoranthene-2,3-dione, DFT studies would be instrumental in elucidating the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | (Data Not Available) |

| LUMO Energy | (Data Not Available) |

| HOMO-LUMO Gap | (Data Not Available) |

Note: This table is for illustrative purposes only. The data for this compound is not currently available in the cited sources.

Aromaticity and Stability Assessments

The aromaticity of a polycyclic system is a key determinant of its stability. The introduction of the dione (B5365651) functionality onto the fluoranthene (B47539) framework is expected to alter the delocalization of π-electrons and, consequently, the aromatic character of the individual rings. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are standard tools for quantifying aromaticity.

Quantum Chemical Calculations of Reactivity Pathways

Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the prediction of product formation. For this compound, such calculations could explore its formation pathways, for instance, from the oxidation of fluoranthene or the transformation of 3-nitrofluoranthene.

These theoretical studies can identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction energetics. This information is crucial for explaining experimental observations and predicting the behavior of this compound in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide insights into its intermolecular interactions, such as how it might bind to biological macromolecules or adsorb onto environmental surfaces.

While significant conformational flexibility is not expected for the core structure, MD simulations could be employed to study its behavior in different solvents or its interaction with other molecules. This would be particularly relevant for understanding its environmental fate and biological activity.

Research Applications of Fluoranthene 2,3 Dione in Materials Science

Development as Building Blocks for Organic Semiconductors

The development of electron-deficient building blocks is a critical area of research in organic semiconductors, as it has not kept pace with the development of electron-rich counterparts. Fluoranthene-2,3-dione derivatives, specifically those converted into imide structures, are showing promise in addressing this gap.

A notable advancement is the synthesis of an asymmetric 2,3-fluoranthene imide unit, which serves as a new π-acceptor building block. rsc.orgnih.gov This building block was developed through a facile one-pot reaction starting from fluorenone. rsc.org The unique asymmetry of this imide unit presents a significant difference in reactivity at its 4- and 9-substitution sites, enabling the controlled synthesis of distinct regioisomers. rsc.org

Researchers have successfully synthesized four regioregular small molecules (designated F1-F4) by utilizing this 2,3-fluoranthene imide block and tuning the imide orientations and central linkage bridges. nih.govktu.edu These molecules exhibit aggregation-induced emission (AIE) properties, which is a significant advantage for semiconductor applications as it ensures strong solid-state emission. rsc.orgnih.gov The distinct molecular geometries of these regioisomers lead to different crystallinity in the solid state, which in turn influences their charge transport capabilities. rsc.org

Impressively, one of the synthesized molecules, F3, demonstrated a significant p-type character with a maximum hole mobility (μh) of 0.026 cm² V⁻¹ s⁻¹, a value approximately 10,000 times greater than its regioisomer F1. rsc.org This enhancement is attributed to its superior crystallinity and film morphology. rsc.org Furthermore, by incorporating a fluorinated thiophene (B33073) bridge, the polarity of the molecules can be effectively converted from p-type to n-type. rsc.orgnih.gov The resulting molecules, F2 and F4, function as n-type semiconductors, displaying electron mobilities (μe) that underscore the versatility of the 2,3-fluoranthene imide building block. rsc.orgnih.govktu.edu

| Compound | Semiconductor Type | Carrier Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| F1 | p-type | ~2.6 x 10⁻⁶ |

| F2 | n-type | ~1.43 x 10⁻⁴ |

| F3 | p-type | 0.026 |

| F4 | n-type | ~3.34 x 10⁻⁵ |

These results highlight that the asymmetric 2,3-fluoranthene imide is a highly promising building block for creating high-performance organic semiconductors with both high carrier mobility and strong solid-state emission. rsc.orgnih.gov

Application in Fluorescent Probes and Dyes

The fluoranthene (B47539) scaffold is well-regarded for its attractive photophysical properties, making it a foundation for fluorescent chemosensors and probes. researchgate.net The electron-rich nature and high stability of fluoranthene derivatives make them suitable for detecting electron-deficient molecules, such as nitroaromatic compounds, which are components of many explosives. rsc.org

Research has demonstrated the development of novel fluoranthene-based fluorescent chemosensors for the detection of picric acid, a common explosive, at the parts-per-billion level. rsc.orgnih.gov The detection mechanism is typically based on fluorescence quenching. rsc.org When the electron-rich fluoranthene probe interacts with the electron-deficient nitroaromatic analyte, a photoinduced electron transfer occurs, which quenches the fluorescence of the probe. rsc.org The extent of this quenching can be correlated to the concentration of the analyte.

While specific applications of this compound itself as a fluorescent probe are not extensively detailed in the reviewed literature, its existence as a novel metabolite from the bacterial transformation of fluoranthene is confirmed. acs.orgnih.gov The broader family of fluoranthene derivatives has been successfully utilized as fluorescent probes for detecting the water content in organic solvents like methanol. acs.org Three novel fluoranthene dyes, synthesized via cycloaddition reactions, showed significant fluorescence quenching in the presence of increasing water content, demonstrating their potential for practical applications in quality control for chemical and industrial processes.

Role in Advanced Optoelectronic Materials Research

The development of stable and tunable polycyclic aromatic compounds is a cornerstone of advancing organic optoelectronics. nih.gov Materials derived from this compound are positioned to play a significant role in this area. Organic semiconductors are fundamental components of various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The research into 2,3-fluoranthene imide-based semiconductors is a prime example of its application in optoelectronics. rsc.orgnih.gov The ability to tune the material's charge-carrying polarity from p-type to n-type simply by modifying the chemical structure is a powerful tool for designing complex electronic circuits and devices. rsc.org Moreover, the strong solid-state emission and aggregation-induced emission (AIE) properties of these materials are particularly desirable for OLED applications, where efficient light emission from thin films is paramount. rsc.orgktu.edu The development of materials with high carrier mobility and strong luminescence simultaneously addresses a significant challenge in the field. rsc.orgnih.gov The π-conjugated nature of the fluoranthene core is essential for these properties, providing a rigid backbone for efficient charge transport and delocalization of electrons, which is conducive to luminescence. nih.gov

Synthesis of Novel Molecular Architectures and Scaffolds

The unique structure of this compound serves as a versatile starting point for the synthesis of novel and complex molecular architectures. A key strategy in modern materials science is the design of privileged structures that can be systematically modified to achieve desired properties.

The synthesis of the asymmetric 2,3-fluoranthene imide is a clear demonstration of this principle. rsc.org This imide acts as a scaffold from which a variety of new molecules can be constructed. The differing reactivity at the 4- and 9-positions allows for regioselective synthesis, yielding specific isomers with tailored properties. rsc.org By reacting this imide scaffold with different aromatic bridges, such as thiophene and fluorinated thiophene, researchers have constructed a series of four distinct regioregular small molecules (F1, F2, F3, and F4). rsc.orgnih.govktu.edu

These new molecular architectures are not merely academic curiosities; their synthesis has led to the discovery of materials with significantly different and enhanced properties. The variation in imide orientation and the nature of the central bridge directly influence the solid-state packing and, consequently, the electronic characteristics of the final molecules. rsc.org This work exemplifies how a single, novel scaffold derived from a fluoranthene structure can be leveraged to create a family of new materials with tunable properties for specific applications in materials science.

Enzymatic Biotransformation and Biodegradation Mechanisms

Identification and Characterization of Key Dioxygenases

The critical first step in the aerobic degradation of PAHs like fluoranthene (B47539) is catalyzed by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs). nih.gov These are multicomponent enzyme systems that introduce both atoms of a molecular oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. nih.govoup.com

RHDs typically consist of multiple protein components, including a terminal dioxygenase which is usually composed of a large (alpha) and a small (beta) subunit. oup.com The alpha subunit is the catalytic component and is highly conserved. It contains a Rieske-type [2Fe-2S] iron-sulfur cluster and a mononuclear non-heme iron(II) center. oup.comnormalesup.org These components are essential for the electron transfer and the catalytic reaction with the aromatic substrate. oup.com The alpha and beta subunits together are crucial for the enzyme's function and play a role in determining its substrate specificity. oup.com

Several dioxygenases involved in fluoranthene degradation have been identified from various bacterial species. For example, in Pseudomonas aeruginosa DN1, an RHD is responsible for the initial attack on the fluoranthene molecule. nih.gov Similarly, genes encoding the alpha (nidA) and beta (nidB) subunits of an aromatic ring-hydroxylating dioxygenase have been cloned and sequenced from Mycobacterium vanbaalenii PYR-1, a potent PAH degrader. oup.comoup.com Following the initial ring dihydroxylation and subsequent dehydrogenation to a diol, other dioxygenases, such as catechol 2,3-dioxygenases, are responsible for cleaving the aromatic ring, which is a key step in channeling the metabolites into central metabolic pathways. researchgate.netepa.gov

Table 2: Key Dioxygenases in Fluoranthene Biotransformation

| Enzyme Type | Source Organism | Function | Reference |

|---|---|---|---|

| Ring-Hydroxylating Dioxygenase (RHD) | Pseudomonas aeruginosa DN1 | Initial dihydroxylation of the fluoranthene ring. | nih.gov |

| Aromatic Ring-Hydroxylating Dioxygenase (NidA/NidB) | Mycobacterium vanbaalenii PYR-1 | Initial dihydroxylation of various PAHs, including fluoranthene. | oup.comoup.com |

| Catechol 2,3-dioxygenase | General PAH-degrading bacteria | Cleavage of the dihydroxylated aromatic ring (meta-cleavage). | researchgate.net |

Substrate Specificity and Regioselectivity in Enzymatic Transformations

The ability of microorganisms to degrade a wide array of PAHs is often due to the broad substrate specificity of their RHDs. nih.gov A single dioxygenase can sometimes initiate the degradation of numerous PAHs, from two-ringed structures like naphthalene (B1677914) to larger, five-ring compounds. researchgate.netarxiv.org The large size of the substrate-binding pocket and the flexibility of amino acid residues at the entrance of the enzyme are thought to contribute to this broad specificity. nih.gov

Regioselectivity refers to the enzyme's preference for attacking a specific position on the substrate molecule. This is a critical factor in PAH biodegradation as it dictates which series of metabolites will be formed. In the case of fluoranthene, different bacterial RHDs exhibit different regioselectivity, leading to diverse metabolic pathways. researchgate.net The formation of fluoranthene-2,3-dione is a direct consequence of a highly regioselective enzymatic attack at the C2 and C3 positions of the fluoranthene ring. researchgate.net

The structural basis for this selectivity lies within the enzyme's active site. Molecular docking simulations with the RHD from Pseudomonas aeruginosa DN1 have suggested that the orientation of fluoranthene in the binding pocket positions the C7 and C8 atoms closest to the catalytic iron center, making them the most likely sites of oxidation for that particular enzyme. nih.gov Site-directed mutagenesis studies on other dioxygenases have confirmed that single amino acid residues within the active site can play a pivotal role in controlling both the regioselectivity and stereoselectivity of the hydroxylation reaction. normalesup.orgasm.org

Influence of Diones on Other PAH Biotransformations

Studies involving four different bacterial strains revealed that F23Q, a terminal metabolite of fluoranthene degradation, can hinder the metabolic activity of these bacteria towards other aromatic hydrocarbons. nih.gov For example, F23Q was found to strongly inhibit the removal of phenanthrene (B1679779) by Sphingomonas yanoikuyae R1. acs.org Furthermore, at a concentration of 6.8 µM, F23Q also significantly inhibited the mineralization of other high-molecular-weight PAHs, including benz[a]anthracene, chrysene, and benzo[a]pyrene (B130552) (BaP), by the same strain. nih.govacs.org

The inhibitory effect is not limited to a single bacterial species. BaP mineralization by Pseudomonas saccharophila P15 was also substantially inhibited by F23Q, with inhibition still observable at a concentration as low as 0.68 µM. nih.gov The mechanisms behind this inhibition appear to be complex; while a cytotoxic effect was noted for strain R1, other inhibitory mechanisms are likely at play in strains like P15. nih.govacs.org These findings suggest that the biotransformation of one PAH (fluoranthene) to a dione (B5365651) metabolite can antagonistically affect the degradation of other PAHs, potentially leading to their persistence in co-contaminated environments. nih.govnih.gov

Table 3: Inhibitory Effects of this compound (F23Q) on PAH Mineralization

| Inhibitor | Affected Organism | PAH Substrate Inhibited | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Sphingomonas yanoikuyae R1 | Phenanthrene | Strong inhibition of removal. | nih.govacs.org |

| This compound (6.8 µM) | Sphingomonas yanoikuyae R1 | Benz[a]anthracene | Substantial inhibition of mineralization. | nih.gov |

| This compound (6.8 µM) | Sphingomonas yanoikuyae R1 | Benzo[a]pyrene | Substantial inhibition of mineralization. | nih.gov |

| This compound (6.8 µM) | Sphingomonas yanoikuyae R1 | Chrysene | Substantial inhibition of mineralization. | nih.gov |

| This compound (0.68 - 6.8 µM) | Pseudomonas saccharophila P15 | Benzo[a]pyrene | Substantial inhibition of mineralization. | nih.gov |

Advanced Analytical Methodologies for Fluoranthene 2,3 Dione in Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their derivatives due to its high separation efficiency for complex mixtures. The method is particularly well-suited for compounds that may be thermally labile or not sufficiently volatile for gas chromatography.

For the analysis of fluoranthene-2,3-dione, a reversed-phase HPLC system is typically employed. A polymeric C18 stationary phase is often preferred for PAH analysis as it provides excellent resolution fda.gov. The separation is commonly achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water fda.govperlan.com.pl.

Advanced detection methods are crucial for achieving the required sensitivity and selectivity.

Fluorescence Detection (FLD): Many PAHs, including the parent compound fluoranthene (B47539), exhibit strong native fluorescence, making FLD an exceptionally sensitive and selective detection method fda.govcdc.govhplc.euingenieria-analitica.com. By programming the excitation and emission wavelengths during the chromatographic run, optimal sensitivity can be achieved for different compounds hplc.euingenieria-analitica.com. While this compound's fluorescence properties may differ from the parent compound, FLD remains a promising technique.

Diode Array Detection (DAD) or UV Detection: A DAD or UV detector, often used at a standard wavelength of 254 nm for PAHs, provides a universal detection method tecnofrom.comresearchgate.net. Its ability to acquire full UV-Vis spectra aids in the identification of analytes and can help distinguish between isomers and derivatives.

The combination of HPLC with these detectors allows for the sensitive determination of PAHs in various matrices, including seafood, water, and soybean oil fda.govperlan.com.plscielo.br.

Table 1: Representative HPLC-FLD Conditions for Analysis of PAH Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Polymeric C18 phase (e.g., 4.6 x 50 mm, 1.8 µm) | fda.gov |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) | fda.gov |

| Flow Rate | 0.8 mL/min | fda.gov |

| Column Temperature | 18 °C - 30 °C | fda.govtecnofrom.com |

| Injection Volume | 10 µL | fda.gov |

| Detection | Fluorescence Detector (FLD) with programmed wavelength changes | hplc.euingenieria-analitica.comtecnofrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of PAHs in environmental samples cdc.govgcms.cz. Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for analyzing trace levels of contaminants in complex matrices like air, water, and soil epa.govmdpi.comnih.gov.

The analysis begins with the separation of volatile and semi-volatile compounds in a gas chromatograph, typically using a capillary column with a stationary phase optimized for PAHs shimadzu.com. For detection, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces interference from the sample matrix nih.govuctm.edu.

While many PAHs can be analyzed directly, some polar derivatives may require a derivatization step to increase their volatility and improve chromatographic performance. However, the dione (B5365651) structure of this compound may be amenable to direct GC-MS analysis. The technique has proven capable of achieving detection limits in the picogram range, making it suitable for trace environmental monitoring hpst.cz.

Table 2: Typical GC-MS Parameters and Performance for PAH Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | shimadzu.com |

| Carrier Gas | Helium or Hydrogen | mdpi.comhpst.cz |

| Injection Mode | Splitless | mdpi.comshimadzu.com |

| Temperature Program | Gradient from ~80°C to >300°C | nih.govshimadzu.com |

| MS Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) | nih.govuctm.edu |

| Linear Range | ~2 µg/L to 2,500 µg/L | gcms.cz |

| Detection Limits (LOD) | 0.03 to 0.19 pg | hpst.cz |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples nih.govijnrd.orgijpsr.com. For challenging analytes like this compound in environmental matrices, advanced hyphenated systems offer enhanced selectivity and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry nemc.us. LC-MS/MS is particularly useful for polar and non-volatile PAH derivatives that are not suitable for GC sciex.com. Different ionization sources, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be used to optimize the analysis sciex.com. The use of Multiple Reaction Monitoring (MRM) scan mode provides exceptional selectivity, minimizing matrix effects and allowing for reliable quantification at very low levels sciex.com.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For complex samples analyzed by GC, triple quadrupole GC-MS/MS offers a significant increase in selectivity compared to single quadrupole GC-MS gcms.cz. This is especially beneficial for distinguishing target analytes from co-eluting matrix interferences, which is common in environmental samples gcms.cznih.gov.

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This advanced technique provides a dramatic increase in separation capacity by using two different GC columns. It is capable of resolving thousands of individual compounds in a single analysis, making it ideal for the non-targeted characterization of highly complex samples, such as extracts from contaminated sediments or tissues restek.com.

Table 3: Comparison of Hyphenated Techniques for PAH Derivative Analysis

| Technique | Primary Advantage | Best Suited For | Reference |

|---|---|---|---|

| LC-MS/MS | Analysis of polar, non-volatile, or thermally labile compounds. High selectivity. | Aqueous samples, biological fluids, polar metabolites. | nemc.ussciex.com |

| GC-MS/MS | Enhanced selectivity over GC-MS, reducing matrix interference. | Complex environmental samples (soil, air particulates) with volatile/semi-volatile analytes. | gcms.cznih.gov |

| GCxGC-TOFMS | Unparalleled separation power for extremely complex mixtures. | Non-targeted screening and comprehensive characterization of contaminated samples. | restek.com |

Method Validation and Quality Assurance in Research Analytics

For any analytical method to be considered reliable for research, it must undergo rigorous validation. Method validation ensures that the technique is fit for its intended purpose, providing accurate and reproducible data. The key parameters for validation are universally applied in analytical chemistry.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated over a specific range, and the coefficient of determination (R²) should typically be >0.995 scielo.brgcms.czhpst.cz.

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte. For PAH analysis in food and environmental samples, mean recoveries are often targeted to be within a range of 70-120% fda.govscielo.br.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and reproducibility (inter-day precision) scielo.brmdpi.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy perlan.com.plscielo.brmdpi.com. These are critical for trace analysis.

Quality assurance protocols, such as the regular analysis of method blanks, spiked samples, and certified reference materials, are essential to ensure the ongoing reliability of the data generated fda.govnih.gov.

Table 4: Summary of Method Validation Parameters for PAH Analysis

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | scielo.brgcms.cz |

| Accuracy (% Recovery) | 70 - 120% | fda.govscielo.brmdpi.com |

| Precision (% RSD) | < 15% | perlan.com.plmdpi.com |

| LOD (ng/L) in Water | 0.2 - 23 ng/L (by HPLC-FLD with on-line SPE) | perlan.com.pl |

| LOQ (ng/L) in Water | 1 - 77 ng/L (by HPLC-FLD with on-line SPE) | perlan.com.pl |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Derivatization Strategies

The primary known route to fluoranthene-2,3-dione is through the biotransformation of fluoranthene (B47539) by various bacterial strains. nih.gov Future research is poised to explore novel synthetic strategies that offer greater control and yield. One promising avenue is the development of chemoenzymatic methods, which would leverage the specificity of microbial enzymes, such as dioxygenases, in controlled bioreactors to produce the dione (B5365651) from fluoranthene. This approach could offer a greener alternative to traditional multi-step organic synthesis.

Furthermore, exploration into purely chemical syntheses is anticipated. Methodologies developed for other functionalized fluoranthenes, such as tandem Suzuki–Miyaura cross-coupling and intramolecular C–H arylation reactions, could potentially be adapted for the regioselective synthesis of the dione precursor. nih.gov

Derivatization of the this compound core represents a significant area for future work. Introducing various functional groups could modulate its electronic properties, solubility, and biological activity. Strategies may include nucleophilic additions to the ketone functionalities or electrophilic substitution on the aromatic rings, opening pathways to a diverse library of new compounds for materials science and pharmacological screening. The development of one-pot, multicomponent reactions, which are efficient in creating molecular complexity, could also be a valuable tool for generating novel derivatives. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the formation and fate of this compound in complex biological and environmental systems requires analytical techniques capable of in-situ, real-time measurements. Future research will likely move beyond conventional chromatographic methods (GC-MS, HPLC) towards more advanced spectroscopic and imaging tools.

Noninvasive microfluorescence spectroscopy has already been used to delineate the biotransformation pathways of the parent compound, fluoranthene, within individual living cells. nih.gov Applying similar single-cell imaging techniques could provide unprecedented insight into the subcellular location and kinetics of this compound formation. Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) could be adapted to distinguish the spectral signature of the dione from the parent PAH and other metabolites, allowing for its direct visualization within microbial or eukaryotic cells.

The development of specific molecular probes and immunosensors that can selectively bind to this compound is another emerging trend. researchgate.net Such sensors would enable rapid and sensitive detection in environmental samples without extensive preparation, facilitating high-throughput screening and monitoring of contaminated sites. researchgate.net

Integration of Computational Chemistry for Predictive Modeling

Computational chemistry is a powerful tool for predicting the behavior of molecules, thereby guiding experimental research and minimizing resource expenditure. The integration of computational methods is a key emerging trend for studying this compound. researchgate.net

Density Functional Theory (DFT) can be employed to predict a wide range of properties, including its vibrational spectra (infrared and Raman) for easier identification, electronic structure, and chemical reactivity. mdpi.comresearchgate.net Such calculations can identify the most likely sites for metabolic attack or chemical derivatization. researchgate.net Furthermore, computational models can predict the HOMO-LUMO energy gaps, which are crucial for assessing the potential of dione-based molecules in organic electronics. researchgate.net

Predictive modeling is also vital for assessing toxicological profiles. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, can be developed to predict the mutagenicity, cytotoxicity, and enzyme inhibition potential of this compound and its derivatives. nih.govbohrium.comnih.gov These in-silico models can help prioritize which derivatives to synthesize and test, accelerating the discovery of compounds with desired properties while flagging potential hazards. bohrium.com

Design of Dione-Based Functional Materials with Tailored Properties

While research into materials derived specifically from this compound is nascent, the broader class of polycyclic aromatic hydrocarbons and quinones is recognized for its potential in organic electronics. rsc.orgmdpi.com Future research is expected to focus on harnessing the unique electronic structure of the fluoranthene-dione core to create novel functional materials.

The electron-accepting nature of the dione moiety makes this compound an attractive building block for n-type organic semiconductors. nih.gov Synthetic strategies could involve incorporating the dione into conjugated polymer backbones or using it as a core for designing small molecules for organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net The planarity of the fluoranthene system is conducive to π-stacking, a critical factor for efficient charge transport in organic electronic devices.

By chemically modifying the core structure, researchers can tailor the material's properties, such as its bandgap, charge carrier mobility, and solubility, for specific applications. The development of new ring-closing reactions and functionalization methods will be crucial in realizing the potential of this compound as a precursor to next-generation organic materials. rsc.org

Deeper Elucidation of Biotransformation Enzyme Systems

This compound is a known product of the bacterial metabolism of fluoranthene, yet the precise enzymatic machinery involved requires deeper investigation. nih.govresearchgate.net The initial step is catalyzed by ring-hydroxylating dioxygenases (RHDs), which introduce two hydroxyl groups onto the aromatic ring. nih.gov Specifically, dioxygenation at the C2-C3 positions is a proposed pathway leading to the formation of the dione. nih.gov

Future research will focus on isolating and characterizing the specific RHDs responsible for this reaction from various microbial strains. This involves gene knockout studies, heterologous expression of the enzymes, and detailed kinetic analysis. nih.gov Understanding the structure and mechanism of these enzymes, particularly the composition of the active site containing a Rieske [2Fe-2S] cluster and a mononuclear iron center, is critical. nih.gov Molecular docking simulations can further clarify the binding interaction between the enzyme and the fluoranthene substrate, explaining the regioselectivity of the hydroxylation. nih.gov

A deeper understanding of these enzyme systems, which also include cytochrome P450 monooxygenases and various phase II enzymes in other organisms, is essential. researchgate.netnih.govnih.gov This knowledge not only illuminates the environmental fate of fluoranthene but also provides a toolbox of biocatalysts that could be engineered for applications in bioremediation and green chemistry.

Data Tables

Table 1: Bacterial Strains Producing this compound (F23Q)

| Bacterial Strain | Yield of F23Q from Fluoranthene | Reference |

| Pseudomonas stutzeri P16 | >20% | nih.govacs.org |

| Bacillus cereus P21 | >20% | nih.govacs.org |

| Sphingomonas yanoikuyae R1 | 2% | nih.govacs.org |

| Pseudomonas saccharophila P15 | Not specified | researchgate.net |

Table 2: Key Enzyme Classes in PAH Biotransformation

| Enzyme Class | Function | Role in Pathway | Reference |

| Ring-Hydroxylating Dioxygenases (RHDs) | Catalyze the initial dihydroxylation of the aromatic ring. | Phase I Metabolism (Activation) | nih.gov |

| Cytochrome P450 (CYP) Monooxygenases | Catalyze the oxidation of organic substances. | Phase I Metabolism (Activation) | nih.govnih.gov |

| Epoxide Hydrolase | Converts epoxide intermediates to dihydrodiols. | Phase I Metabolism | researchgate.netnih.gov |

| Ligninolytic Enzymes (e.g., Laccase) | Mediate oxidation of aromatic rings in fungi. | Phase I Metabolism | mdpi.com |

| UDP-Glucuronosyltransferase (UGT) | Adds glucuronic acid to metabolites. | Phase II Metabolism (Detoxification) | researchgate.net |

| Glutathione S-Transferase (GST) | Conjugates metabolites with glutathione. | Phase II Metabolism (Detoxification) | researchgate.net |

Q & A

Q. What analytical methods are recommended for identifying fluoranthene-2,3-dione in environmental samples, and what are their limitations?

this compound can be detected using gas chromatography-mass spectrometry (GC-MS) with derivatization protocols. For example, derivatization with 1,2-diaminobenzene enhances sensitivity for α-dicarbonyl compounds, allowing detection at trace levels in complex matrices like sediment or microbial cultures . However, co-elution with structurally similar diones (e.g., fluoranthene-1,5-dione) may require tandem MS or orthogonal separation techniques to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound may act as an irritant, necessitating PPE such as nitrile gloves (EN 374 standard), lab coats, and respiratory protection (e.g., dust respirators) during synthesis or handling . Work should be conducted in a fume hood with secondary containment to prevent environmental release . Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste regulations .

Advanced Research Questions

Q. How does this compound inhibit the mineralization of high-molecular-weight PAHs in bacterial systems, and what experimental approaches can clarify its mechanism?

this compound exhibits cytotoxicity in certain bacterial strains (e.g., Mycobacterium spp.), potentially disrupting electron transport chains or generating reactive oxygen species (ROS) . To differentiate cytotoxicity from substrate-specific inhibition, researchers can:

- Compare metabolic activity in this compound-exposed vs. control cultures using ATP assays .

- Employ in vitro enzyme inhibition assays with purified PAH dioxygenases .

- Use isotopically labeled fluoranthene (e.g., ) to track metabolite incorporation via stable-isotope probing (SIP) .

Q. How can conflicting data on this compound’s biodegradation pathways be reconciled across studies?

Discrepancies in metabolite profiles (e.g., variations in dione accumulation) may arise from strain-specific enzymatic activity or experimental conditions (e.g., oxygen availability). To address this:

- Conduct comparative genomics of PAH-degrading strains (e.g., Mycobacterium vanbaalenii PYR-1) to identify conserved degradation genes .

- Use controlled bioreactor systems to isolate variables like pH, temperature, and co-substrate presence .

- Apply metabolomics (LC-HRMS) to map transient intermediates and distinguish abiotic vs. biotic transformation products .

Q. What experimental designs are optimal for assessing the ecological risks of this compound in contaminated environments?

Risk assessment should integrate:

- Toxicity assays : Microcosm studies with soil microbiota to evaluate impacts on nitrification/denitrification cycles .

- Bioaccumulation potential : Measure log and use quantitative structure-activity relationship (QSAR) models to predict partitioning in aquatic systems .

- Long-term stability : Monitor dione persistence under UV exposure or redox fluctuations using accelerated aging tests .

Methodological Challenges

Q. How can researchers optimize bacterial consortia to enhance this compound degradation while mitigating inhibitory effects?

Strategies include:

- Enrichment cultures : Isolate strains with complementary degradation pathways (e.g., Sphingomonas spp. for ring-cleavage enzymes) .

- Bioaugmentation : Introduce dione-tolerant strains (e.g., Pseudomonas spp.) to pre-treated contaminated samples .

- Metabolic engineering : Overexpress efflux pumps (e.g., mexAB-oprM) to reduce intracellular dione accumulation .

Data Gaps and Future Directions

What are the unresolved questions regarding this compound’s role in PAH degradation networks?

Key gaps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。